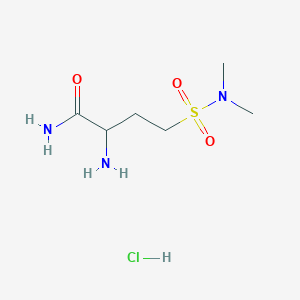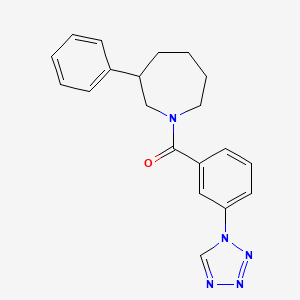![molecular formula C16H15Cl2F3N6O B3015952 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide CAS No. 2085690-17-9](/img/structure/B3015952.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidinedione herbicide . It is a potential carcinogen and is thought to act as a calcitonin gene-related peptide (CGRP) receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . Another method involves the bioisosteric replacement of the thiourea, and the phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine group and a pyrimidine group . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.433, a boiling point of 50-55 °C, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) serve as a crucial structural motif in active agrochemical ingredients. Specifically, TFMP derivatives play a vital role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activity .
Pharmaceuticals and Drug Development
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are currently undergoing clinical trials. The distinctive properties of TFMP, arising from its fluorine content and pyridine structure, make it an attractive scaffold for drug design and development .
Bacterial Phosphopantetheinyl Transferase Inhibition
The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) has demonstrated potent inhibitory activity against bacterial phosphopantetheinyl transferase (PPTase). By attenuating secondary metabolism, ML267 effectively thwarts bacterial growth. Targeting both AcpS-PPTase and Sfp-PPTase simultaneously is crucial for developing viable antibacterial agents .
Antitubercular Agents
Molecular docking studies have explored the potential of TFMP derivatives as antitubercular agents. By understanding their interactions with relevant protein targets, researchers aim to design more effective compounds for combating tuberculosis .
Hepatitis C Treatment
The compound 2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids show promise as inhibitors of NS5B, a protein involved in hepatitis C treatment .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially enhance the compound’s interaction with its targets . This could result in key hydrogen bonding interactions with the protein, thereby improving the compound’s efficacy .
Biochemical Pathways
Compounds with similar structures have been found to inhibit certain bacterial enzymes, thereby attenuating secondary metabolism and thwarting bacterial growth .
Result of Action
Based on its potential mode of action, it could be inferred that the compound may inhibit certain enzymes, thereby affecting the metabolic processes of the target organisms .
Eigenschaften
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2F3N6O/c17-11-5-10(16(19,20)21)7-22-12(11)8-23-15(28)27-3-1-26(2-4-27)14-6-13(18)24-9-25-14/h5-7,9H,1-4,8H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZVGKXTRJNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)Cl)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)
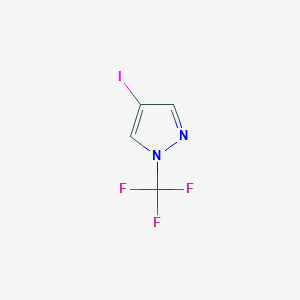

![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)
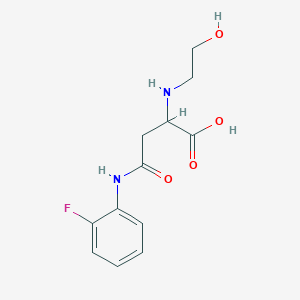
![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)
![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)
![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)
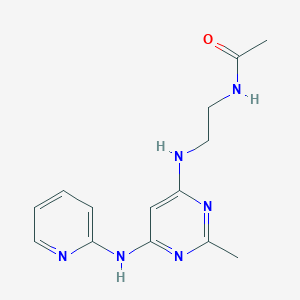
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)
